molecular formula C18H13ClN2O3 B3413139 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 942008-00-6

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B3413139
CAS No.: 942008-00-6
M. Wt: 340.8 g/mol
InChI Key: XLHGGBRHQSOMOT-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the chlorophenyl group and the formation of the dihydropyridazinone core. Common reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can lead to a wide range of new derivatives with different functional groups.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1,3-benzodioxol-5-yl acetic acid
  • Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Uniqueness

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-14-3-1-2-12(8-14)10-21-18(22)7-5-15(20-21)13-4-6-16-17(9-13)24-11-23-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHGGBRHQSOMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one

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